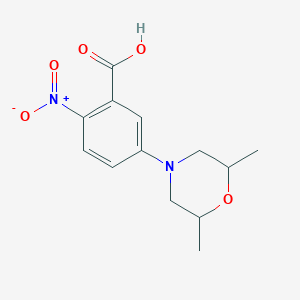

2-Fluoro-3-bromo-5-carboxyphenylboronic acid

Overview

Description

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a chemical compound that is used in scientific research. It has a molecular weight of 262.83 . The IUPAC name for this compound is 3-bromo-5-(dihydroxyboryl)-4-fluorobenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is 1S/C7H5BBrFO4/c9-5-2-3 (7 (11)12)1-4 (6 (5)10)8 (13)14/h1-2,13-14H, (H,11,12) .Chemical Reactions Analysis

Boronic acids and their esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is a valuable but unknown transformation .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis . The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation Studies

In the realm of protodeboronation, 2-Fluoro-3-bromo-5-carboxyphenylboronic acid serves as a substrate for studying the removal of the boron moiety from boronic esters . This process is crucial for understanding the stability and reactivity of boronic esters in various chemical environments, which is essential for their application in synthesis.

Material Science Applications

In material science, derivatives of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid can be utilized as molecular receptors, building blocks in crystal engineering, and components in the creation of dyes and biosensors . These applications leverage the ability of the boronic acid to interact with other molecules through covalent and non-covalent bonds.

Organic Synthesis Building Blocks

As a building block in organic synthesis, this compound is used to introduce fluoro and bromo substituents into complex molecules. These substituents can significantly alter the physical and chemical properties of the molecules, such as their metabolic stability and binding affinity to biological targets.

Research on Anti-Markovnikov Hydromethylation

The compound is involved in research on formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the synthesis of complex molecules where the addition of a methyl group occurs at the less substituted carbon of an alkene, contrary to the traditional Markovnikov’s rule.

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-Fluoro-3-bromo-5-carboxyphenylboronic acid participates, is a key biochemical pathway . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and is crucial for the construction of complex organic compounds .

Result of Action

The primary result of the action of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds formed.

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and a base . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

properties

IUPAC Name |

3-borono-5-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJDZRABMGZXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)